ALD Temperature Window and Growth per Cycle
The phosphine‑stabilized Cu(I) acetylacetonate adduct (ⁿBu₃P)₂Cu(acac) enables atomic layer deposition of copper oxide at substantially lower temperatures than the conventional Cu(II) acetylacetonate precursor. For (ⁿBu₃P)₂Cu(acac) with wet O₂, an ALD window of 100–125 °C is observed on metallic substrates, with a saturated growth‑per‑cycle of approximately 0.1 Å [1]. In contrast, Cu(acac)₂ with ozone exhibits an ALD window of 150–230 °C with a growth rate of approximately 0.038 nm per cycle (0.38 Å) [2]. The 30 °C reduction in minimum deposition temperature is critical for integration with thermally fragile substrates such as flexible polymers or advanced low‑k dielectrics, while the slower growth rate of the Cu(I) precursor offers finer thickness control for ultrathin seed layers.
| Evidence Dimension | Atomic Layer Deposition temperature window and growth per cycle |
|---|---|
| Target Compound Data | ALD window 100–125 °C (on Ru, Ta); growth per cycle ≈ 0.1 Å [1] |
| Comparator Or Baseline | Cu(acac)₂ ALD window 150–230 °C; growth rate ≈ 0.038 nm/cycle (0.38 Å) [2] |
| Quantified Difference | Minimum ALD temperature reduced by ≥ 30 °C; growth per cycle reduced by a factor of ~3.8 |
| Conditions | Thermal ALD on Ta, TaN, Ru, SiO₂ substrates (Cu(I) precursor); on Si substrates with O₃ (Cu(II) precursor) |
Why This Matters
A lower ALD temperature window directly expands the range of compatible substrate materials and reduces thermal damage in temperature‑sensitive device architectures.
- [1] Waechtler, T. et al. "Copper Oxide Films Grown by Atomic Layer Deposition from Bis(tri‑n‑butylphosphane)copper(I)acetylacetonate on Ta, TaN, Ru, and SiO₂." J. Electrochem. Soc. 2009, 156, H453–H459. View Source
- [2] Hämäläinen, J. et al. "Atomic Layer Deposition of Copper Oxide using Copper(II) Acetylacetonate and Ozone." Chem. Vap. Deposition 2012, 18, 173–178. View Source
